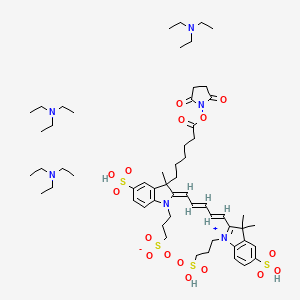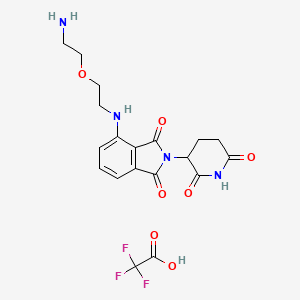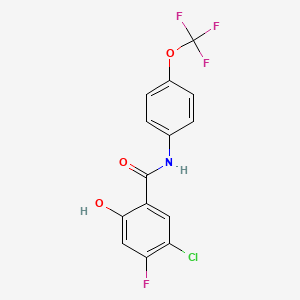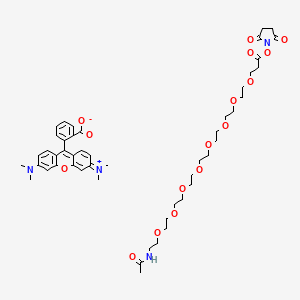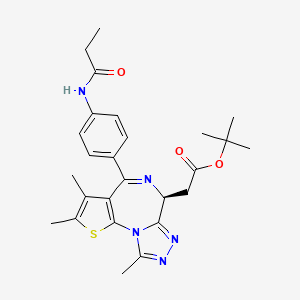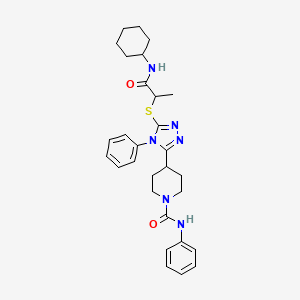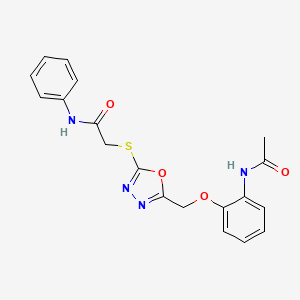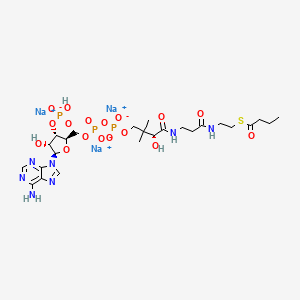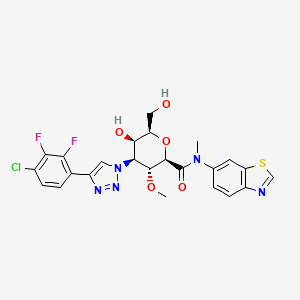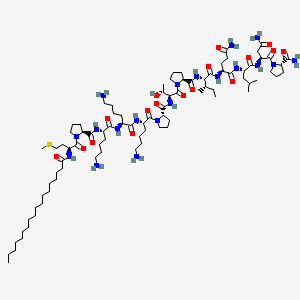
S-adenosylhomocysteine sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-adenosylhomocysteine sulfoxide is a derivative of S-adenosylhomocysteine, which is a product of enzymatic transmethylation reactions involving S-adenosylmethionine. This compound has garnered attention due to its role as an inhibitor in various biochemical processes, particularly those involving methyltransferases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
S-adenosylhomocysteine sulfoxide can be synthesized through the oxidation of S-adenosylhomocysteine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an aqueous solution, and the product is purified through chromatographic techniques .
Industrial Production Methods
The stability of the compound is maintained by storing it in neutral solutions containing stabilizing agents like thiodiglycol .
Análisis De Reacciones Químicas
Types of Reactions
S-adenosylhomocysteine sulfoxide primarily undergoes oxidation reactions. It can also participate in substitution reactions where the sulfoxide group is replaced by other functional groups under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide, peracids, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or slightly acidic conditions to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized derivatives and substituted compounds, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
S-adenosylhomocysteine sulfoxide has several scientific research applications:
Mecanismo De Acción
S-adenosylhomocysteine sulfoxide exerts its effects by inhibiting enzymes that utilize S-adenosylmethionine as a methyl donor. It acts as a competitive inhibitor, binding to the active site of these enzymes and preventing the methylation process. This inhibition can affect various molecular targets and pathways, including those involved in gene expression and protein function .
Comparación Con Compuestos Similares
Similar Compounds
S-adenosylhomocysteine: The parent compound, which is also an inhibitor of methyltransferases.
S-adenosylmethionine: A methyl donor involved in numerous biochemical processes.
Se-adenosyl-L-selenohomocysteine selenoxide: An analog studied for its antibacterial properties.
Uniqueness
Its sulfoxide group provides distinct chemical properties that differentiate it from other similar compounds .
Propiedades
Fórmula molecular |
C14H20N6O6S |
|---|---|
Peso molecular |
400.41 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfinyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O6S/c15-6(14(23)24)1-2-27(25)3-7-9(21)10(22)13(26-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9-,10?,13+,27?/m0/s1 |
Clave InChI |
UCALNDAYBFUTCI-FHYXIRQRSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CS(=O)CC[C@@H](C(=O)O)N)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)CCC(C(=O)O)N)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


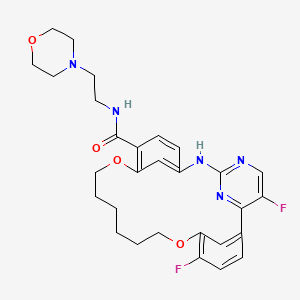
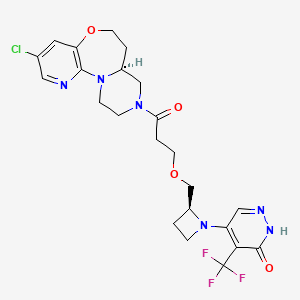
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)

